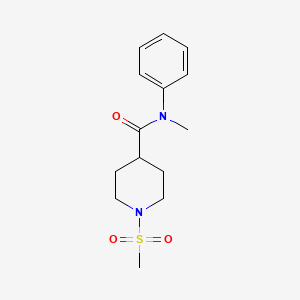

N-methyl-1-(methylsulfonyl)-N-phenylpiperidine-4-carboxamide

Description

N-methyl-1-(methylsulfonyl)-N-phenylpiperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a methylsulfonyl group, a phenyl group, and a carboxamide group

Properties

IUPAC Name |

N-methyl-1-methylsulfonyl-N-phenylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3S/c1-15(13-6-4-3-5-7-13)14(17)12-8-10-16(11-9-12)20(2,18)19/h3-7,12H,8-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPPXEPYSABUBEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)C2CCN(CC2)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-(methylsulfonyl)-N-phenylpiperidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.

Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonylation using reagents like methylsulfonyl chloride in the presence of a base such as triethylamine.

Attachment of the Phenyl Group: The phenyl group can be attached through a Friedel-Crafts alkylation reaction using benzene and a suitable alkylating agent.

Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the intermediate compound with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(methylsulfonyl)-N-phenylpiperidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups such as the methylsulfonyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Chemical Research Applications

Building Block in Organic Synthesis

- This compound serves as a versatile building block in the synthesis of complex organic molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals due to its unique structural properties.

Chemical Reactions

- The compound undergoes various chemical reactions, including oxidation, reduction, and nucleophilic substitution. These reactions facilitate the formation of derivatives that can be tailored for specific applications in medicinal chemistry.

| Reaction Type | Common Reagents | Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate | Sulfone derivatives |

| Reduction | Lithium aluminum hydride | Secondary amines |

| Substitution | Amines or thiols | Substituted piperidine derivatives |

Biological Applications

Pharmacological Potential

- N-methyl-1-(methylsulfonyl)-N-phenylpiperidine-4-carboxamide has been investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects. Its mechanism of action involves modulation of biochemical pathways related to pain and inflammation.

Antibacterial Activity

- The compound exhibits significant antibacterial properties against both gram-positive and gram-negative bacteria. In vitro studies have shown efficacy against resistant strains, suggesting potential use in treating bacterial infections.

Antiviral Properties

- Research indicates that derivatives similar to this compound may possess antiviral activity, particularly against Hepatitis C virus. This highlights its potential as a therapeutic agent in viral infections.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Antibacterial Efficacy

- A study demonstrated that this compound exhibited strong antibacterial effects against Staphylococcus aureus, including methicillin-resistant strains (MRSA). This finding supports its potential application in clinical settings for treating resistant infections.

Cytotoxicity Studies

- Research involving cancer cell lines revealed that the compound can induce apoptosis in specific cancer types, indicating its potential as an anticancer agent. The mechanism appears to involve modulation of apoptotic pathways, which warrants further investigation.

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for assessing its therapeutic viability:

| Parameter | Description |

|---|---|

| Absorption | Expected to have good oral bioavailability |

| Metabolism | Undergoes hepatic metabolism via cytochrome P450 |

| Excretion | Primarily renal excretion of metabolites |

Mechanism of Action

The mechanism of action of N-methyl-1-(methylsulfonyl)-N-phenylpiperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit enzyme activity by blocking the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

N-methyl-1-(methylsulfonyl)piperidin-4-amine: Similar structure but lacks the phenyl group.

N-methyl-1-(methylsulfonyl)-N-phenylpiperidine-4-methanamine: Similar structure but with a methanamine group instead of a carboxamide group.

N-methyl-1-(methylsulfonyl)-N-phenylpiperidine-4-ethanamine: Similar structure but with an ethanamine group instead of a carboxamide group.

Uniqueness

N-methyl-1-(methylsulfonyl)-N-phenylpiperidine-4-carboxamide is unique due to the presence of both the methylsulfonyl and phenyl groups on the piperidine ring, as well as the carboxamide functional group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

N-methyl-1-(methylsulfonyl)-N-phenylpiperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth review of its biological activity, mechanisms of action, pharmacokinetic properties, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its unique piperidine structure, which contributes to its pharmacological properties. The compound's IUPAC name and chemical formula are as follows:

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Chemical Formula | C14H20N2O3S |

| Molecular Weight | 288.39 g/mol |

Target Interactions

Research indicates that compounds similar to this compound may interact with various biological targets:

- Enzyme Interactions : Investigated as a biochemical probe for studying enzyme interactions, particularly in the context of hepatitis C virus genotype 1b, where it may influence the genome polyprotein.

- Signaling Pathways : Similar compounds have been shown to affect the PI3K/Akt/mTOR signaling pathways, which are crucial for cell growth and survival.

Antimicrobial Activity

The compound exhibits potential antibacterial properties, particularly against both gram-negative and gram-positive bacteria. This activity is likely mediated through interactions with cell-penetrating peptides, which facilitate the entry of the compound into bacterial cells.

Pharmacokinetics

Pharmacokinetic studies on related compounds suggest that this compound may possess favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. These studies indicate that modifications in chemical structure can significantly impact the pharmacokinetic profile, influencing bioavailability and therapeutic efficacy .

Cancer Therapy

Recent studies have explored the anticancer potential of piperidine derivatives. For instance, compounds with similar structures have demonstrated cytotoxic effects in various cancer cell lines, including myeloma and leukemia. The mechanism involves inducing apoptosis through the activation of specific genes such as p53 and Bax .

Neurological Disorders

The compound's potential role in treating neurological disorders has also been investigated. Certain derivatives have shown promise in modulating cholinesterase activity, which is crucial for neurotransmission and may be beneficial in conditions like Alzheimer's disease .

Case Studies and Research Findings

Several studies highlight the biological activity of this compound:

- Anticancer Activity : A study reported that a related piperidine derivative exhibited enhanced cytotoxicity compared to standard treatments in hypopharyngeal tumor models. The compound's unique structural features contributed to its improved interaction with protein binding sites .

- Enzyme Inhibition : Another investigation revealed that similar compounds effectively inhibited cholinesterase enzymes, suggesting potential applications in treating neurodegenerative diseases .

- Molecular Docking Studies : Computational analyses have confirmed that these compounds can bind effectively to target proteins associated with cancer progression, reinforcing their potential therapeutic applications .

Q & A

Q. What are the recommended methods for synthesizing N-methyl-1-(methylsulfonyl)-N-phenylpiperidine-4-carboxamide, and how can reaction conditions be optimized for higher yields?

A multi-step synthesis approach is typically employed, involving:

- Nucleophilic substitution for introducing the methylsulfonyl group.

- Amide coupling (e.g., using carbodiimide reagents) to attach the phenyl and piperidine moieties.

- Solvent optimization : Polar aprotic solvents like DMF or acetonitrile improve reaction homogeneity .

- Temperature control : Reflux conditions (e.g., 80–100°C) enhance reaction rates but require monitoring for byproduct formation .

For yield optimization, use anhydrous conditions and inert gas purging (argon/nitrogen) to prevent hydrolysis or oxidation. Post-reaction purification via column chromatography or recrystallization is critical, as demonstrated in analogous piperidine carboxamide syntheses (e.g., 79.9% yield achieved via oxalic acid precipitation in 2-propanol) .

Q. How should researchers characterize the structural purity of this compound using spectroscopic techniques?

- ¹H/¹³C NMR : Key signals include the methylsulfonyl group (δ ~3.0–3.3 ppm for ¹H; δ ~40–45 ppm for ¹³C) and aromatic protons (δ ~7.2–7.5 ppm). Compare peaks to structurally similar compounds (e.g., N-(4-chlorophenyl)-4-methylpiperidine-1-carboxamide) .

- IR Spectroscopy : Confirm amide C=O stretching (~1650–1680 cm⁻¹) and sulfonyl S=O stretching (~1150–1350 cm⁻¹) .

- Melting Point Analysis : Sharp melting ranges (e.g., 140–142°C in analogous sulfonamide derivatives) indicate purity .

- Elemental Analysis : Ensure <0.3% deviation between calculated and observed C/H/N/S values .

Advanced Research Questions

Q. How can discrepancies in NMR data between synthesized batches be systematically investigated?

Discrepancies may arise from:

- Conformational isomerism : Piperidine rings adopt chair or boat conformations, altering coupling constants (e.g., axial vs. equatorial protons). Use variable-temperature NMR to assess dynamic equilibria .

- Residual solvents : DMF or DMSO signals can overlap with target peaks. Perform thorough drying or use deuterated solvent blanks .

- Stereochemical impurities : Chiral centers (if present) require chiral HPLC or Mosher’s ester derivatization for resolution .

- Batch comparison : Overlay NMR spectra from multiple batches and perform principal component analysis (PCA) to identify outlier signals .

Q. What strategies are effective in elucidating the binding interactions of this compound with biological targets using computational and experimental approaches?

- Molecular Docking : Use software like AutoDock Vina to model interactions with proteins (e.g., carbonic anhydrase isoforms, based on sulfonamide affinity). Focus on hydrogen bonding with the sulfonyl group and hydrophobic interactions with the phenyl ring .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) to validate docking predictions .

- SAR Studies : Modify substituents (e.g., methyl vs. chloro on the phenyl ring) and compare inhibitory activity. For example, 4-chloro derivatives showed enhanced activity in analogous carboxamide studies .

- X-ray Crystallography : Co-crystallize the compound with target proteins to resolve binding modes at atomic resolution (as demonstrated for N-(4-chlorophenyl)-4-methylpiperidine-1-carboxamide) .

Methodological Considerations

- Data Contradictions : If biological activity conflicts with computational predictions, reassess force field parameters in docking studies or validate target engagement via knock-out models .

- Reaction Scalability : Pilot small-scale reactions (1–5 mmol) before scaling up. Monitor exothermicity to avoid runaway reactions during sulfonylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.